5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the bromophenyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, the compound and its derivatives are being investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
Industrially, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-(4-fluorophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
Compared to its analogs, 5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibits unique electronic and steric properties due to the presence of the bromine atom. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H13BrN4O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H13BrN4O3/c1-10-15-16(21-20-10)18(24)22(12-8-6-11(19)7-9-12)17(15)13-4-2-3-5-14(13)23(25)26/h2-9,17H,1H3,(H,20,21) |
InChI Key |
OXFMEIAEOOSEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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